Cas no 1554288-33-3 (3-(2-Aminoethyl)oxetan-3-ol)
3-(2-Aminoethyl)oxetan-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Aminoethyl)oxetan-3-ol
-
- MDL: MFCD27664955
- Inchi: 1S/C5H11NO2/c6-2-1-5(7)3-8-4-5/h7H,1-4,6H2
- InChI Key: PQIKHRFVWQGSGF-UHFFFAOYSA-N
- SMILES: O1CC(CCN)(C1)O
Computed Properties
- Exact Mass: 117.078978594 g/mol
- Monoisotopic Mass: 117.078978594 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 80.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 117.15
- XLogP3: -1
- Topological Polar Surface Area: 55.5
3-(2-Aminoethyl)oxetan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM326062-250mg |
3-(2-aminoethyl)oxetan-3-ol |
1554288-33-3 | 95%+ | 250mg |
$326 | 2023-03-07 | |
| Chemenu | CM326062-1g |
3-(2-aminoethyl)oxetan-3-ol |
1554288-33-3 | 95%+ | 1g |
$815 | 2023-03-07 | |
| Chemenu | CM326062-5g |
3-(2-aminoethyl)oxetan-3-ol |
1554288-33-3 | 95%+ | 5g |
$2444 | 2023-03-07 | |
| eNovation Chemicals LLC | D710956-100mg |
3-(2-aminoethyl)oxetan-3-ol |
1554288-33-3 | 97% | 100mg |
$220 | 2024-07-21 | |
| eNovation Chemicals LLC | D710956-250MG |
3-(2-aminoethyl)oxetan-3-ol |
1554288-33-3 | 97% | 250mg |
$335 | 2024-07-21 | |
| eNovation Chemicals LLC | D710956-500MG |
3-(2-aminoethyl)oxetan-3-ol |
1554288-33-3 | 97% | 500mg |
$560 | 2024-07-21 | |
| eNovation Chemicals LLC | D710956-1G |
3-(2-aminoethyl)oxetan-3-ol |
1554288-33-3 | 97% | 1g |
$840 | 2024-07-21 | |
| eNovation Chemicals LLC | D710956-5G |
3-(2-aminoethyl)oxetan-3-ol |
1554288-33-3 | 97% | 5g |
$2530 | 2024-07-21 | |
| eNovation Chemicals LLC | D710956-10G |
3-(2-aminoethyl)oxetan-3-ol |
1554288-33-3 | 97% | 10g |
$4215 | 2024-07-21 | |
| Chemenu | CM326062-500mg |
3-(2-aminoethyl)oxetan-3-ol |
1554288-33-3 | 95%+ | 500mg |
$544 | 2023-03-07 |
3-(2-Aminoethyl)oxetan-3-ol Suppliers
3-(2-Aminoethyl)oxetan-3-ol Related Literature
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-(2-Aminoethyl)oxetan-3-ol
Introduction to 3-(2-Aminoethyl)oxetan-3-ol (CAS No. 1554288-33-3) in Modern Chemical and Pharmaceutical Research
3-(2-Aminoethyl)oxetan-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1554288-33-3, is a significant compound in the realm of chemical and pharmaceutical innovation. This oxetane derivative, characterized by its unique structural framework, has garnered attention due to its versatile applications in medicinal chemistry, drug design, and synthetic organic chemistry. The compound's molecular architecture, featuring a cycloether ring substituted with an aminoethyl group at the third position, imparts distinct reactivity and functional properties that make it a valuable building block for developing novel therapeutic agents.
The oxetane core of 3-(2-Aminoethyl)oxetan-3-ol is a strained three-membered heterocycle, which inherently facilitates ring-opening reactions under various conditions. This characteristic is particularly advantageous in pharmaceutical synthesis, where controlled ring cleavage can be harnessed to introduce specific functional groups or to form new bonds in a predictable manner. The presence of the 2-aminoethyl side chain further enhances the compound's utility by providing a site for further chemical modification, enabling the creation of more complex molecules with tailored biological activities.
In recent years, 3-(2-Aminoethyl)oxetan-3-ol has been explored as a key intermediate in the synthesis of bioactive molecules. Its structural motif has been incorporated into various pharmacophores, contributing to the development of compounds with potential applications in areas such as anti-inflammatory, anticancer, and antimicrobial therapies. The compound's ability to serve as a precursor for peptidomimetics and other protein-binding ligands has made it a subject of interest in structure-based drug design. Researchers have leveraged its reactivity to generate libraries of derivatives for high-throughput screening, accelerating the discovery process.
One of the most compelling aspects of 3-(2-Aminoethyl)oxetan-3-ol is its role in facilitating the construction of chiral centers. The oxetane ring can be opened with enantioselective catalysts, allowing for the synthesis of enantiomerically pure derivatives. This capability is crucial in pharmaceutical development, where the stereochemistry of a molecule often dictates its efficacy and safety profile. The compound's utility in asymmetric synthesis has been demonstrated in several studies, where it was used to construct complex cyclic scaffolds with high enantiomeric purity.
The application of computational methods has further enhanced the understanding and utilization of 3-(2-Aminoethyl)oxetan-3-ol. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict binding affinities and optimize lead structures. These computational approaches have been particularly valuable in designing derivatives with improved pharmacokinetic properties, such as enhanced solubility or metabolic stability. The integration of experimental data with computational predictions has allowed for a more efficient and targeted approach to drug discovery.
Recent advancements in synthetic methodologies have expanded the toolkit available for working with 3-(2-Aminoethyl)oxetan-3-ol. Transition-metal-catalyzed reactions, including cross-coupling and hydrogenation processes, have been employed to introduce additional functional groups or to modify existing ones. These transformations have enabled the creation of diverse molecular architectures while maintaining the integrity of the oxetane core. Such innovations have broadened the scope of applications for this compound in medicinal chemistry and materials science.
The biocatalytic approach to modifying 3-(2-Aminoethyl)oxetan-3-ol has also emerged as a promising strategy. Enzymatic methods offer a sustainable and environmentally friendly alternative to traditional synthetic routes, providing high selectivity and mild reaction conditions. Researchers have explored the use of engineered enzymes to perform ring-opening reactions or to introduce specific modifications, highlighting the potential of biocatalysis in fine chemical synthesis.
In conclusion, 3-(2-Aminoethyl)oxetan-3-ol (CAS No. 1554288-33-3) represents a versatile and innovative compound with significant implications for chemical and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for drug discovery and synthetic chemistry. As research continues to evolve, it is likely that new applications and methodologies will emerge, further solidifying its role as a cornerstone in modern chemical innovation.
1554288-33-3 (3-(2-Aminoethyl)oxetan-3-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)